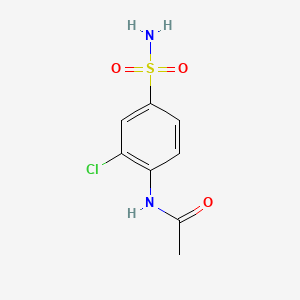

N-(4-(アミノスルホニル)-2-クロロフェニル)アセトアミド

説明

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- is a useful research compound. Its molecular formula is C8H9ClN2O3S and its molecular weight is 248.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品研究:抗菌剤

N-(2-クロロ-4-スルファモイルフェニル)アセトアミド は、抗菌剤としての可能性が探求されています。この化合物の構造は、さまざまな細菌株に対して試験できる誘導体の合成を可能にします。 たとえば、アセトアミド部分の修飾により、耐性菌に対して有効性が向上した新薬の開発につながる可能性があります .

抗結核活性

この化合物は、抗結核特性を持つ分子の合成における前駆体として役立ちます。 研究者らは、結核の原因となる結核菌に対して有望な活性を示す誘導体を設計および合成してきました .

抗がん剤用途

N-(2-クロロ-4-スルファモイルフェニル)アセトアミドの化学構造は、スルホンアミド誘導体の生成に適しています。 これらの誘導体は、さまざまな癌細胞株に対する細胞毒性効果について研究されており、新しい抗がん療法の開発のための道を提供しています .

抗酸化の可能性

この化合物は電子を受け入れまたは供与する能力があり、抗酸化研究の候補となっています。 この化合物の誘導体は、フリーラジカルを捕捉することにより、酸化ストレス関連疾患の予防に役立つ可能性があります .

作用機序

Target of Action

The primary targets of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, also known as N-(2-chloro-4-sulfamoylphenyl)acetamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

Sulfonamide derivatives are known to inhibit carbonic anhydrase activity, which could be a possible mode of action .

Biochemical Pathways

Given its potential inhibitory effect on carbonic anhydrases, it may impact thecarbon dioxide hydration and bicarbonate buffer system in the body .

Result of Action

Inhibition of carbonic anhydrases can lead to a decrease in the concentration of bicarbonate ions in the body, affecting ph balance .

生化学分析

Biochemical Properties

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . The compound acts as an inhibitor of DHFR, thereby affecting the folate pathway and exhibiting antimicrobial and anticancer activities . Additionally, it interacts with carbonic anhydrase (CA), matrix metalloproteinases (MMPs), and cyclin-dependent kinases (CDKs), influencing various biochemical pathways .

Cellular Effects

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as DHFR, CA, and MMPs, inhibiting their activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound can activate or inhibit various signaling pathways, further influencing cellular function . The binding interactions with biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity . Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, is involved in several metabolic pathways. It interacts with enzymes such as DHFR, CA, and MMPs, influencing the folate pathway, carbonic anhydrase pathway, and extracellular matrix remodeling, respectively . These interactions lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s involvement in these pathways highlights its potential as a therapeutic agent for various diseases, including cancer and microbial infections .

Transport and Distribution

The transport and distribution of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes through transporter proteins, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm and organelles help localize the compound to specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s efficacy and specificity in targeting particular cells and tissues .

Subcellular Localization

The subcellular localization of Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)-, plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The precise subcellular localization is essential for the compound’s ability to exert its effects on cellular function and biochemical pathways .

特性

IUPAC Name |

N-(2-chloro-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSIXLYSCABSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218415 | |

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-72-2 | |

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(aminosulfonyl)-2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)